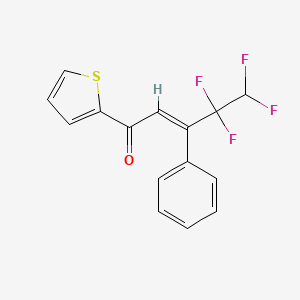
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one is a synthetic organic compound characterized by the presence of fluorine atoms, a phenyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated ketones, phenylacetic acid derivatives, and thiophene derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the desired product.
Catalysts: Catalysts, such as palladium or copper complexes, may be used to enhance the reaction efficiency and selectivity.
Solvents: Common solvents used in the synthesis include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents, organolithium compounds).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors (GPCRs), to exert its biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-Phenyl-1-(thiophen-2-yl)pent-2-en-1-one: A structurally similar compound with a phenyl and thiophene ring but lacking the fluorine atoms.
Fluorinated Chalcones: Compounds with similar fluorinated structures and potential biological activities.
Uniqueness
(2E)-4,4,5,5-tetrafluoro-3-phenyl-1-(thiophen-2-yl)pent-2-en-1-one is unique due to the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential biological activity, making the compound valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C15H10F4OS |
|---|---|
Poids moléculaire |
314.30 g/mol |
Nom IUPAC |
(E)-4,4,5,5-tetrafluoro-3-phenyl-1-thiophen-2-ylpent-2-en-1-one |
InChI |
InChI=1S/C15H10F4OS/c16-14(17)15(18,19)11(10-5-2-1-3-6-10)9-12(20)13-7-4-8-21-13/h1-9,14H/b11-9+ |
Clé InChI |
ZSDZUOMPLJWIEY-PKNBQFBNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CS2)/C(C(F)F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CS2)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















